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Compound of Interest

Compound Name: 2,6-Dibromobenzaldehyde

Cat. No.: B1337937 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of key chemical entities is paramount for identification,

purity assessment, and elucidation of reaction pathways. This guide provides a comparative

analysis of the spectroscopic properties of 2,6-Dibromobenzaldehyde and its derivatives,

supported by experimental data and detailed methodologies.

This publication aims to serve as a practical reference for the spectroscopic characterization of

2,6-Dibromobenzaldehyde, a versatile intermediate in organic synthesis. By comparing its

spectral data with those of related derivatives, this guide offers a framework for the structural

elucidation of novel compounds within this chemical class.

Spectroscopic Characterization of 2,6-
Dibromobenzaldehyde
2,6-Dibromobenzaldehyde presents a unique spectroscopic fingerprint due to the presence of

the aldehyde functional group and the two bromine atoms on the aromatic ring. These features

significantly influence the chemical environment of the protons and carbon atoms, as well as

the vibrational and electronic transitions observed in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2,6-Dibromobenzaldehyde is characterized by distinct

signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically
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appears as a singlet in the downfield region of the spectrum. The aromatic protons exhibit a

specific splitting pattern due to their coupling.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon

framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic

signal, appearing at a significantly downfield chemical shift. The bromine-substituted carbons

and the other aromatic carbons can also be distinguished based on their chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dibromobenzaldehyde is dominated by a strong absorption band

corresponding to the C=O stretching vibration of the aldehyde group. Other characteristic

bands include those for the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry of 2,6-Dibromobenzaldehyde reveals its molecular weight and

characteristic fragmentation pattern. The molecular ion peak is readily observed, and common

fragmentation pathways for benzaldehydes, such as the loss of a hydrogen atom or the formyl

group, can be identified.

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2,6-Dibromobenzaldehyde in a suitable solvent displays absorption

bands corresponding to electronic transitions within the molecule. The position and intensity of

these bands provide insights into the conjugated system of the aromatic ring and the carbonyl

group.

Comparative Spectroscopic Data
To facilitate the identification and characterization of 2,6-Dibromobenzaldehyde derivatives,

the following tables summarize the key spectroscopic data for the parent compound and a

selection of its structural analogs.

Table 1: ¹H NMR Data for 2,6-Dibromobenzaldehyde and its Derivatives (in CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Other Protons (δ,
ppm)

2,6-

Dibromobenzaldehyde
10.3 (s, 1H)[1]

7.65 (d, J = 8.0 Hz,

2H), 7.23 (t, J = 8.1

Hz, 1H)[1]

-

2,6-

Dichlorobenzaldehyde
10.46 (s, 1H) 7.43 (m, 3H) -

2,6-

Dimethoxybenzaldehy

de

10.4 (s, 1H) 7.4 (t, 1H), 6.6 (d, 2H) 3.9 (s, 6H, OCH₃)

Table 2: ¹³C NMR Data for 2,6-Dibromobenzaldehyde and its Derivatives (in CDCl₃)

Compound C=O (δ, ppm)
Aromatic C-
Br/Cl/O (δ,
ppm)

Other
Aromatic C (δ,
ppm)

Other C (δ,
ppm)

2,6-

Dibromobenzald

ehyde

~190 (Predicted) ~130 (Predicted)
~135, ~132

(Predicted)
-

2,6-

Dichlorobenzalde

hyde

189.9 136.5 132.0, 129.2 -

2,6-

Dimethoxybenzal

dehyde

189.7 162.2
136.0, 113.8,

104.5
56.4 (OCH₃)

Table 3: Key IR Absorption Bands (in cm⁻¹) for 2,6-Dibromobenzaldehyde and its Derivatives
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Compound ν(C=O)
ν(C-H)
aromatic

ν(C=C)
aromatic

Other Key
Bands

2,6-

Dibromobenzald

ehyde

~1700

(Predicted)

~3070

(Predicted)

~1570, ~1430

(Predicted)
-

2,6-

Dichlorobenzalde

hyde

1705 3080 1585, 1435 815 (C-Cl)

2,6-

Dimethoxybenzal

dehyde

1685 3080 1590, 1475
1250, 1110 (C-

O)

Table 4: Mass Spectrometry Data (m/z) for 2,6-Dibromobenzaldehyde and its Derivatives

Compound [M]⁺ [M-H]⁺ [M-CHO]⁺
Other Key
Fragments

2,6-

Dibromobenzald

ehyde

262/264/266 261/263/265 233/235/237
182/184 (M-Br),

155 (M-Br-HCN)

2,6-

Dichlorobenzalde

hyde

174/176/178 173/175/177 145/147/149
139/141 (M-Cl),

111 (M-Cl-CO)

2,6-

Dimethoxybenzal

dehyde

166 165 137
151 (M-CH₃),

123 (M-CH₃-CO)

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data. The following sections provide generalized methodologies for the

techniques discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1337937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an

internal standard. The spectra are recorded on a 400 MHz or higher NMR spectrometer. For

¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
For solid samples, the IR spectrum can be obtained using the KBr pellet method or with an

Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is mixed with dry

KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal. The spectrum

is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the sample in a volatile solvent is introduced into the instrument.

The fragmentation pattern is analyzed to determine the molecular weight and structural

features of the compound.

UV-Visible Spectroscopy
A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) is

prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a

wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is a key

characteristic.

Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a 2,6-Dibromobenzaldehyde derivative.
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Unknown Compound

MS: Determine Molecular Weight & Formula

IR: Identify Functional Groups (C=O, C-Br)

NMR: Determine Connectivity (Proton & Carbon Skeleton)

UV-Vis: Confirm Conjugated System

Proposed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1337937#spectroscopic-characterization-of-2-6-
dibromobenzaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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